6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine family, a heterocyclic scaffold known for its pharmacological relevance. Key structural features include:
- 2-Cyanobenzyl substituent: Introduces electron-withdrawing effects, enhancing stability and influencing receptor interactions.
Properties
Molecular Formula |
C28H28N4O3S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C28H28N4O3S/c1-20-10-12-21(13-11-20)18-30-25(33)9-3-2-6-15-31-27(34)26-24(14-16-36-26)32(28(31)35)19-23-8-5-4-7-22(23)17-29/h4-5,7-8,10-14,16H,2-3,6,9,15,18-19H2,1H3,(H,30,33) |
InChI Key |
ZEBFNSZSJJESPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione Core
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is constructed via a cyclocondensation reaction between a thiophene-2,3-diamine derivative and a carbonyl source. In a representative procedure, thiophene-2,3-diamine (5.0 mmol) is refluxed with urea (10 mmol) in acetic acid (20 mL) at 120°C for 12 hours . The reaction mixture is cooled, poured into ice water, and filtered to yield the crude thieno[3,2-d]pyrimidine-2,4-dione as a pale-yellow solid. Purification via recrystallization from ethanol affords the core structure in 75–85% yield .
Key Reaction Conditions:
N1-Alkylation with 2-Cyanobenzyl Group
| Parameter | Value |
|---|---|
| Base | NaH (1.2 eq) |
| Alkylating Agent | 2-Cyanobenzyl bromide (1.1 eq) |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Yield | 82% |
Introduction of Hexanamide Side Chain
The hexanamide side chain is introduced via nucleophilic substitution at the C3 position of the thienopyrimidine core. 6-Bromohexanamide (1.2 eq) is reacted with the N1-alkylated intermediate (1.0 eq) in the presence of potassium carbonate (2.5 eq) in acetonitrile at 80°C for 12 hours . Post-reaction, the mixture is concentrated, and the residue is purified via flash chromatography (dichloromethane/methanol, 9:1) to afford the hexanamide-substituted derivative.
Alternative Method – Carbodiimide-Mediated Coupling:
For higher regioselectivity, Boc-protected 6-aminohexanoic acid (1.5 eq) is activated with HATU (1.5 eq) and DIEA (3.0 eq) in DMSO, then coupled to the thienopyrimidine core . Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free amine, which is subsequently acylated.
Comparative Yields:
Coupling with 4-Methylbenzylamine
The final amide bond formation between the hexanoic acid intermediate and 4-methylbenzylamine is accomplished using N,N'-carbonyldiimidazole (CDI) . The carboxylic acid (1.0 eq) is activated with CDI (1.2 eq) in dichloromethane for 1.5 hours at 25°C . 4-Methylbenzylamine (1.1 eq) is added, and stirring continues for 4 hours. The reaction is quenched with water, and the organic layer is evaporated to dryness. Purification via reverse-phase chromatography (acetonitrile/water) furnishes the target compound .
Reaction Parameters:
Analytical Characterization
The final product is validated using HPLC (>98% purity), 1H/13C NMR , and high-resolution mass spectrometry (HRMS) . Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanobenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Thieno[3,2-d]pyrimidines have shown promise as anticancer agents due to their ability to inhibit various kinases involved in tumor growth and proliferation.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways such as the EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways. In vitro studies have indicated that derivatives of thieno[3,2-d]pyrimidines can selectively inhibit cancer cell growth by inducing apoptosis and cell cycle arrest .
Enzyme Inhibition
Research has indicated that compounds similar to 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide may act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.
- Case Study : A study demonstrated that certain derivatives exhibited significant inhibitory activity against AChE with IC50 values in the low micromolar range . This suggests potential for developing therapeutic agents for cognitive disorders.
Antimicrobial Properties
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. The structural features of these compounds contribute to their ability to disrupt microbial cell functions.
- Research Findings : Preliminary studies have shown that these compounds possess activity against various bacterial strains, indicating their potential use in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 5.90 ± 0.07 | |
| Anticancer Activity | EGFR/VEGFR | Varies | |
| Antimicrobial Activity | Various Bacteria | Varies |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Structural Features | Observed Activity |
|---|---|---|
| 6-(1-(2-cyanobenzyl)... | Thieno[3,2-d]pyrimidine core | Anticancer |
| N-(4-methylbenzyl)... | Aromatic substitution | Enhanced enzyme inhibition |
Mechanism of Action
The mechanism of action of 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues from Thieno/Thiazolo-Pyrimidine Families
The following table highlights structural and spectroscopic differences:
*Molecular formula estimated based on structural analogs (e.g., ).
Key Observations:
- Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidine core differs from thiazolo-pyrimidine (11b) or pyrimido-quinazoline (12), which may alter electronic properties and target selectivity .
- Substituent Effects: The 2-cyanobenzyl group in the target compound contrasts with 4-cyanobenzylidene in 11b. The former is directly bonded via a methylene group, while the latter is part of a conjugated system, affecting resonance stability . The hexanamide chain in the target compound likely enhances lipophilicity compared to shorter chains (e.g., pentyl in ) or rigid groups (e.g., cyclohexane in ) .
- Spectral Data: IR spectra for cyano groups are consistent across analogs (~2200–2220 cm⁻¹), confirming the presence of this functional group . NMR data reveal distinct alkyl and aromatic patterns, aiding in structural differentiation .
Bioactivity and Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, suggests that structural similarities correlate with overlapping modes of action. For example:
- Thieno/Thiazolo-Pyrimidines: Known for kinase inhibition or antiproliferative activity due to interactions with ATP-binding pockets .
- Cyanobenzyl Groups: May enhance binding affinity to hydrophobic regions of targets, as seen in kinase inhibitors .
- Hexanamide Chain : Prolongs half-life compared to shorter chains (e.g., compound 12 in ) but may reduce solubility .
Biological Activity
The compound 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.6 g/mol. The structure features a thienopyrimidine core that is essential for its biological activity. The compound's unique arrangement of functional groups contributes to its interaction with various biological targets.
Anticancer Properties
Research indicates that compounds with similar thienopyrimidine structures exhibit significant anticancer activities. For instance, thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound may exhibit similar properties by modulating pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer metabolism and growth .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes that play roles in disease progression. Preliminary studies suggest that it may act as an inhibitor of kinases or proteases involved in inflammatory responses or cancer cell survival mechanisms. This inhibition could lead to reduced tumor growth and metastasis .
The biological activity of this compound likely involves multiple mechanisms:
- Signal Transduction Modulation : By interacting with receptor tyrosine kinases or G-protein coupled receptors, the compound may alter downstream signaling cascades that are pivotal in cell survival and proliferation.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, potentially leading to cell death .
Case Studies and Research Findings
A series of studies have evaluated the compound's efficacy against various cancer cell lines. For example:
- Study on Breast Cancer Cells : In vitro assays demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM. The mechanism was attributed to cell cycle arrest and increased apoptosis markers .
- Study on Colorectal Cancer : Another study assessed its effects on HCT116 colorectal cancer cells, showing a dose-dependent decrease in cell proliferation and migration. This was linked to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor invasion .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-[1-(3-chlorophenyl)carbamoyl]-N-(2-chlorophenyl)methylhexanamide | Contains a carbamoyl group | Potentially different biological activity due to structural variations |
| N-(3-cyanobenzyl)-6-[1-(methylbenzyl)-thieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide | Cyanobenzyl group | Different electronic properties affecting reactivity |
These comparisons highlight how variations in substituents can lead to differing biological activities and mechanisms.
Q & A
Q. What are the recommended synthetic routes and reaction conditions for synthesizing this compound?
The synthesis of structurally similar pyrimidinedione derivatives involves multi-step protocols using coupling reagents like HBTU or HATU, base catalysts (e.g., DIPEA or NMM), and polar aprotic solvents (DMF or acetonitrile) under reflux conditions . For example:
- Step 1: Activation of carboxyl groups via HBTU-mediated coupling.
- Step 2: Alkylation or amidation reactions with substituted benzylamines (e.g., 4-methylbenzylamine) at 60–80°C for 6–12 hours.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers assess the purity and structural integrity of this compound?
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (gradient elution) to achieve >95% purity .
- Spectroscopy: Confirm structural assignments via (e.g., characteristic peaks for cyanobenzyl protons at δ 7.4–7.8 ppm) and (carbonyl signals at δ 165–175 ppm) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H] ion within 2 ppm error) .
Q. What are the standard protocols for characterizing its stability under varying pH and temperature conditions?
- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 1–9) at 40°C for 14 days, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the hexanamide chain) .
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (typically >200°C for similar thienopyrimidines) to assess thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting patterns)?
- 2D NMR Techniques: Use or to resolve overlapping signals from the thienopyrimidine core and benzyl substituents .
- X-ray Crystallography: Determine crystal structures to confirm regiochemistry of substituents (e.g., 2-cyanobenzyl vs. 4-methylbenzyl orientation) .
- Dynamic NMR Studies: Investigate rotational barriers of the hexanamide chain at variable temperatures to explain splitting anomalies .
Q. What computational methods optimize reaction yields for large-scale synthesis?
- AI-Driven Reaction Optimization: Tools like COMSOL Multiphysics integrate kinetic modeling to predict optimal reagent ratios (e.g., HATU:DIPEA = 1:1.5) and solvent systems (DMF vs. acetonitrile) .
- Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps (e.g., amide bond formation) and modify catalysts accordingly .
Q. How should researchers design experiments to evaluate its biological activity (e.g., enzyme inhibition)?
- Enzyme Assays: Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrates to measure IC values. Include controls for non-specific binding (e.g., bovine serum albumin) .
- Cellular Uptake Studies: Label the compound with or fluorescent tags (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
Q. What strategies manage large datasets from high-throughput screening or multi-omics studies?
- Chemical Informatics Software: Platforms like ChemAxon or Schrödinger enable structure-activity relationship (SAR) analysis by correlating substituent variations (e.g., cyanobenzyl vs. methoxybenzyl) with bioactivity .
- Secure Data Repositories: Implement blockchain-based systems with AES-256 encryption to protect sensitive screening data and ensure reproducibility .
Methodological Notes
- Data Contradictions : Cross-validate conflicting spectral results with orthogonal techniques (e.g., HRMS + X-ray) .
- Ethical Compliance : Adhere to lab safety regulations (e.g., chemical hygiene plans for handling cyanobenzyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
